2-Benzyloxy-6-nitromethylcyanobenzene
Overview
Description
2-Benzyloxy-6-nitromethylcyanobenzene is a chemical compound with the molecular formula C15H12N2O3 and a molecular weight of 268.27 g/mol . It belongs to the class of nitroaromatic compounds and is known for its unique chemical properties, making it valuable in various fields of scientific research.
Mechanism of Action
- Pharmacokinetics (ADME Properties) AbsorptionThe compound’s solubility depends on the solvent used, with ethyl acetate, dichloromethane, and acetone being suitable solvents. DistributionIt may distribute throughout tissues, but detailed data are lacking. MetabolismEnzymes in the liver or other organs likely metabolize it. ExcretionElimination pathways (e.g., renal or biliary) require investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyloxy-6-nitromethylcyanobenzene typically involves the nitration of benzyloxybenzene followed by the introduction of a cyanomethyl group. One common synthetic route includes the following steps:
Nitration: Benzyloxybenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and cyanomethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-Benzyloxy-6-nitromethylcyanobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: 2-Benzyloxy-6-aminomethylcyanobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Benzyloxy-6-nitrobenzoic acid.
Scientific Research Applications
2-Benzyloxy-6-nitromethylcyanobenzene is utilized in various scientific research applications due to its unique properties:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyloxy-6-nitrophenylacetonitrile
- 6-Benzyloxy-2-nitrobenzyl cyanide
- 2-(Benzyloxy)-6-nitrophenylacetonitrile
Uniqueness
2-Benzyloxy-6-nitromethylcyanobenzene is unique due to its specific combination of functional groups, which allows it to undergo a wide range of chemical reactions and makes it versatile for various applications in scientific research .
Properties
IUPAC Name |
2-(nitromethyl)-6-phenylmethoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c16-9-14-13(10-17(18)19)7-4-8-15(14)20-11-12-5-2-1-3-6-12/h1-8H,10-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDAKDFRXOPWBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2C#N)C[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30698474 | |
Record name | 2-(Benzyloxy)-6-(nitromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79966-73-7 | |
Record name | 2-(Benzyloxy)-6-(nitromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30698474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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